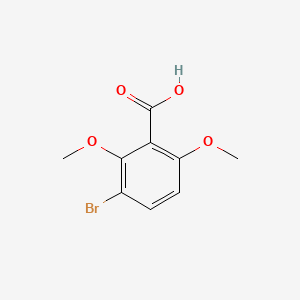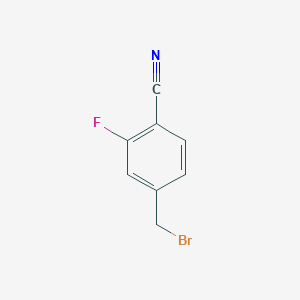
4-(Bromomethyl)-2-fluorobenzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple aromatic compounds. For instance, a precursor for PET radioligand [18F]SP203 was synthesized using a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, yielding the title compound in 56% overall yield from 4-bromo-2-formylthiazole . Another synthesis approach for 2-bromo-3-fluorobenzonitrile involved the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Additionally, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluorobenzonitrile through a Grignard reaction, protection, and substitution steps .
Molecular Structure Analysis
Structural and computational studies have been conducted on similar compounds to understand their electronic structure and molecular interactions. For example, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods and computational simulations, which included Hirshfeld surface analysis, NBO, and QTAIM analyses to explore the nature of attractive forces in the crystal structure . Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile provided insights into its electronic structure and vibrational properties .
Chemical Reactions Analysis
The chemical reactivity of bromomethyl and fluorobenzonitrile groups allows for further functionalization and transformation into various derivatives. The synthesis of 2,4-dibromo-5-fluorobenzonitrile, for instance, may lead to the production of fluoroquinolone intermediates . The bromomethyl group can also undergo radical bromination reactions, as seen in the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of halogen atoms and the nitrile group. The halogens contribute to the reactivity and potential for further chemical transformations, while the nitrile group can affect the compound's polarity and hydrogen bonding capability. The pharmacokinetic properties of 4-bromo-3-fluorobenzonitrile, for example, indicated good brain-blood barrier penetration, suggesting its potential as a therapeutic agent . Theoretical calculations, such as molecular electrostatic potential and atomic charges, provide additional information on the properties of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Block Copolymers
- Field : Polymer Chemistry
- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
- Method : The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . The bromomethyl compound is used to obtain 4-bromomethyl benzoyl chloride, which is then used to create the RAFT-macro agent .
- Results : The block copolymers were successfully synthesized, and the primary parameters affecting the reaction, such as concentration and time, were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
-
Synthesis of Pyrene Derivatives
- Field : Organic Chemistry
- Application : Synthesis and characterization of bromopyrene derivatives .
- Method : The bromomethyl compound is used in the strategic functionalisation of pyrene at non-K region and nodal positions . This allows for diverse functionalisation strategies .
- Results : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimized synthesis conditions based on laboratory research .
-
Synthesis of Eprosartan
- Field : Medicinal Chemistry
- Application : 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Method : The specific synthetic pathway can vary, but it typically involves a series of reactions including bromination, esterification, and coupling .
- Results : Eprosartan is a clinically used antihypertensive agent, demonstrating the practical application of this synthesis .
-
Preparation of Photosensitizers
- Field : Photodynamic Therapy
- Application : It is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Method : The bromomethyl compound is used to introduce the bromomethyl group into the molecule, which can then be further functionalized .
- Results : Temoporfin is used in photodynamic therapy for the treatment of cancer, demonstrating the importance of this synthesis .
-
Synthesis of Bromothymol Blue
- Field : Analytical Chemistry
- Application : Bromothymol blue is a pH indicator commonly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method : The synthesis of bromothymol blue involves several steps, including bromination and sulfonation .
- Results : Bromothymol blue is a widely used pH indicator in various analytical applications .
-
Fabrication of Porous Polymers
- Field : Material Science
- Application : Hypercrosslinked porous polymer materials have been developed for various applications, including energy storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
- Method : The fabrication of these materials often involves the use of bromomethyl compounds as crosslinking agents .
- Results : The resulting materials exhibit high surface areas, large pore volumes, and appreciable pore sizes .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXAJDFHGJTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380954 | |
| Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-fluorobenzonitrile | |
CAS RN |
222978-03-2 | |
| Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-3-fluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


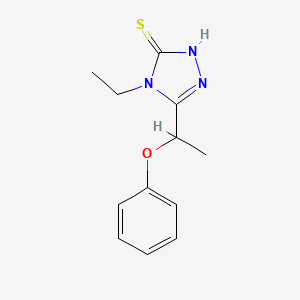
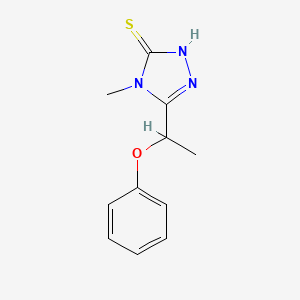
![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
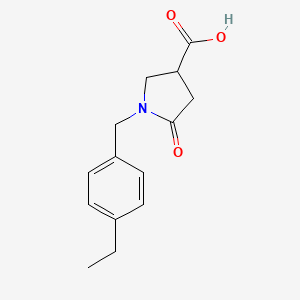


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)




